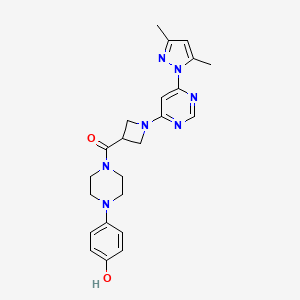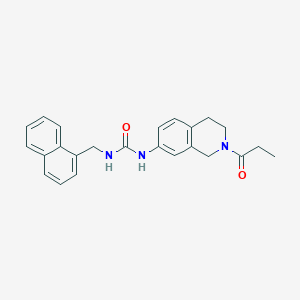
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of a series of compounds synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . It has a complex structure with multiple functional groups, including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of this compound involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . The compound crystallizes in a monoclinic P 2 1 / n space group .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
A study on the molecular interaction of cannabinoid receptor antagonists highlights the importance of molecular orbital methods in understanding conformational analysis and developing pharmacophore models for receptor ligands. Such research can help in designing compounds with specific receptor interactions, potentially useful in targeting various receptors for therapeutic applications (Shim et al., 2002).
Antimicrobial and Antiproliferative Activities
Research into the synthesis of novel heterocycles has demonstrated that compounds can exhibit significant antimicrobial and in vitro anticancer activities. The study emphasizes the potential of these compounds in developing new treatments for infectious diseases and cancer, reflecting a broad application in medicinal chemistry (Fahim et al., 2021).
Anticancer Agents
Several compounds have been identified as potential anticancer agents, demonstrating higher activity than reference drugs in some cases. This research area is crucial for discovering new therapeutic agents for cancer treatment, highlighting the importance of synthetic chemistry in developing new drugs (Hafez et al., 2016).
Activation of p53 in Cervical Cancer Cells
Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates have shown to activate p53 in cervical cancer cells, indicating a potential therapeutic strategy for cancers with low levels of p53. This underscores the role of chemical synthesis in creating molecules that can modulate the activity of critical proteins involved in cancer progression (Kamal et al., 2012).
Development of Anticonvulsant Agents
The development and validation of HPLC determination of related substances in a novel anticonvulsant agent, Epimidin, illustrates the process of ensuring the quality and safety of new pharmaceutical compounds. This research area is critical for the development of new drugs, ensuring they meet the regulatory standards for medical use (Severina et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. For instance, some pyrazole derivatives have been found to induce cell cycle arrest , suggesting that this compound may also interact with cell cycle regulators.
Biochemical Pathways
The compound may affect various biochemical pathways. Given the structural similarity to imidazole and pyrazole derivatives, it might influence pathways related to their known biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities
Pharmacokinetics
Imidazole, a structurally similar compound, is known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound
Result of Action
Based on the activities of structurally similar compounds, it may have potential antiviral, anti-inflammatory, and antitumor effects . For instance, some pyrazole derivatives have been found to induce apoptosis in certain cell lines .
Propriétés
IUPAC Name |
[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-11-17(2)30(26-16)22-12-21(24-15-25-22)29-13-18(14-29)23(32)28-9-7-27(8-10-28)19-3-5-20(31)6-4-19/h3-6,11-12,15,18,31H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVXBBPKOBLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)
![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)
![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)
![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)